molecular formula C28H29N5O5S B12029379 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12029379
M. Wt: 547.6 g/mol
InChI Key: LJKRUIUTDPYSFB-MUFRIFMGSA-N
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Description

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The sulfanyl group is introduced by reacting the triazole derivative with a suitable thiol compound.

    Hydrazide Formation: The acetohydrazide moiety is formed by reacting the intermediate with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the hydrazide with 2,3,4-trimethoxybenzaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the methoxy groups, potentially leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce nitro, sulfonyl, or halogen groups.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new triazole-based compounds with diverse functionalities.

Biology

In biological research, triazole derivatives are often investigated for their antimicrobial, antifungal, and anticancer properties. This compound may be evaluated for similar activities.

Medicine

Medicinal chemistry research focuses on the potential therapeutic applications of triazole derivatives. This compound could be explored for its efficacy in treating various diseases, including infections and cancer.

Industry

In the industrial sector, triazole derivatives are used as corrosion inhibitors, agrochemicals, and in the synthesis of specialty chemicals. This compound may have similar applications.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simple triazole derivative with broad biological activity.

    Fluconazole: A triazole antifungal agent used in clinical settings.

    Voriconazole: Another triazole antifungal with a broader spectrum of activity.

Uniqueness

The uniqueness of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide lies in its complex structure, which combines multiple functional groups and aromatic rings. This complexity may confer unique biological activities and chemical reactivity compared to simpler triazole derivatives.

Properties

Molecular Formula

C28H29N5O5S

Molecular Weight

547.6 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H29N5O5S/c1-18-6-11-21(12-7-18)33-27(19-8-13-22(35-2)14-9-19)31-32-28(33)39-17-24(34)30-29-16-20-10-15-23(36-3)26(38-5)25(20)37-4/h6-16H,17H2,1-5H3,(H,30,34)/b29-16+

InChI Key

LJKRUIUTDPYSFB-MUFRIFMGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C(=C(C=C3)OC)OC)OC)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C(=C(C=C3)OC)OC)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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